

Calibration and quality control for Gadoquatrane MRI studies

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Compound of Interest

Compound Name: Gadoquatrane

Cat. No.: B12659558

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Gadoquatrane MRI Studies: Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on calibration, quality control, and troubleshooting for MRI studies involving **Gadoquatrane**.

Frequently Asked Questions (FAQs)

1. What is **Gadoquatrane** and what are its key properties?

Gadoquatrane is a next-generation, tetrameric, macrocyclic, gadolinium-based contrast agent (GBCA) designed for enhanced magnetic resonance imaging (MRI).^{[1][2]} Its key features include high stability and significantly higher relaxivity compared to conventional GBCAs.^{[3][4]} This allows for a reduced gadolinium dose of 0.04 mmol Gd/kg body weight, which is 60% lower than the standard 0.1 mmol Gd/kg dose of other macrocyclic agents, without compromising image quality.^[5] Preclinical and clinical studies have demonstrated its favorable safety profile and pharmacokinetic properties, characterized by rapid distribution and renal excretion.

2. What are the recommended storage and handling conditions for **Gadoquatrane** in a research setting?

For optimal stability, **Gadoquatrane** should be stored at room temperature, as recommended in its Certificate of Analysis. It is crucial to protect it from light and freezing. In a laboratory setting, it is imperative to maintain good housekeeping, clearly label all containers with the compound's name and any hazard warnings, and keep an up-to-date inventory.

3. How should **Gadoquatrane** waste be disposed of?

Gadoquatrane waste should be managed as hazardous chemical waste. It is essential to adhere to your institution's and local regulations for hazardous waste disposal. Never dispose of **Gadoquatrane** or its containers in the regular trash or via the sewer system. Collect all waste in appropriately labeled, sturdy, and chemically resistant containers. The first rinse of any container that held **Gadoquatrane** must also be collected and disposed of as hazardous waste.

4. Can **Gadoquatrane** be used in preclinical studies with small animals?

Yes, **Gadoquatrane** has been successfully used in preclinical studies involving animal models, such as rats and pigs. These studies have demonstrated its efficacy in enhancing MRI signals in various tissues at a reduced gadolinium dose.

Troubleshooting Guides

This section provides solutions to common issues that may be encountered during MRI studies with **Gadoquatrane**.

Issue 1: Unexpectedly High or Low Signal Enhancement

- Possible Cause: Incorrect dosage calculation.
 - Solution: Double-check the calculated dose based on the subject's body weight and the recommended 0.04 mmol Gd/kg. Ensure accurate measurement of the volume to be injected.
- Possible Cause: Inaccurate timing of image acquisition post-injection.
 - Solution: **Gadoquatrane** exhibits rapid distribution. Optimize the timing of your scan sequences to capture the peak enhancement in the region of interest. This may require

preliminary experiments to determine the optimal imaging window for your specific application.

- Possible Cause: Issues with the injection procedure.
 - Solution: Ensure a patent intravenous line and a consistent injection rate. A slow or interrupted injection can lead to a dispersed bolus and lower peak enhancement.

Issue 2: Presence of Image Artifacts

- Possible Cause: Motion artifacts.
 - Solution: Ensure the subject is adequately immobilized. For preclinical studies, use appropriate anesthesia and monitoring. Breathing artifacts can be minimized using breath-holding sequences or respiratory gating.
- Possible Cause: Susceptibility artifacts.
 - Solution: While **Gadoquatrane** is a macrocyclic agent with high stability, high concentrations can still induce susceptibility artifacts, especially near air-tissue interfaces. Consider using spin-echo sequences, which are less sensitive to these effects.
- Possible Cause: Zipper artifacts.
 - Solution: These are often caused by external radiofrequency noise. Ensure the MRI room shielding is intact (e.g., the door is properly closed).

Experimental Protocols

Protocol 1: Phantom Preparation for Relaxivity Measurement

This protocol describes the preparation of a phantom to measure the T1 and T2 relaxivity of **Gadoquatrane**.

Materials:

- **Gadoquatrane** stock solution of known concentration

- Deionized water or phosphate-buffered saline (PBS)
- A set of MRI-compatible tubes or vials
- Phantom holder

Procedure:

- Prepare a series of dilutions of the **Gadoquatrane** stock solution to achieve a range of concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mmol Gd/L).
- Include a tube with only the diluent (water or PBS) as a control (0 mmol Gd/L).
- Carefully fill the MRI-compatible tubes with the different **Gadoquatrane** concentrations, ensuring no air bubbles are present.
- Seal the tubes and arrange them in the phantom holder.
- Place the phantom in the MRI scanner for imaging.

Protocol 2: In Vitro Stability Assessment

This protocol outlines a method to assess the in vitro stability of **Gadoquatrane** in a simulated physiological environment.

Materials:

- **Gadoquatrane** solution
- Human plasma or serum
- Incubator at 37°C
- Ion exchange chromatography system coupled with inductively coupled plasma mass spectrometry (ICP-MS)

Procedure:

- Prepare a solution of **Gadoquatrane** in human plasma at a known concentration.

- Incubate the solution at 37°C.
- At various time points (e.g., 0, 24, 48, 72 hours, and up to 15-21 days), take an aliquot of the solution.
- Analyze the aliquots using ion exchange chromatography coupled with ICP-MS to separate and quantify any released Gd³⁺ ions.
- The stability is determined by the amount of free gadolinium detected over time. Preclinical studies have shown no significant release of Gd³⁺ from **Gadoquatrane** under physiological conditions.

Data Presentation

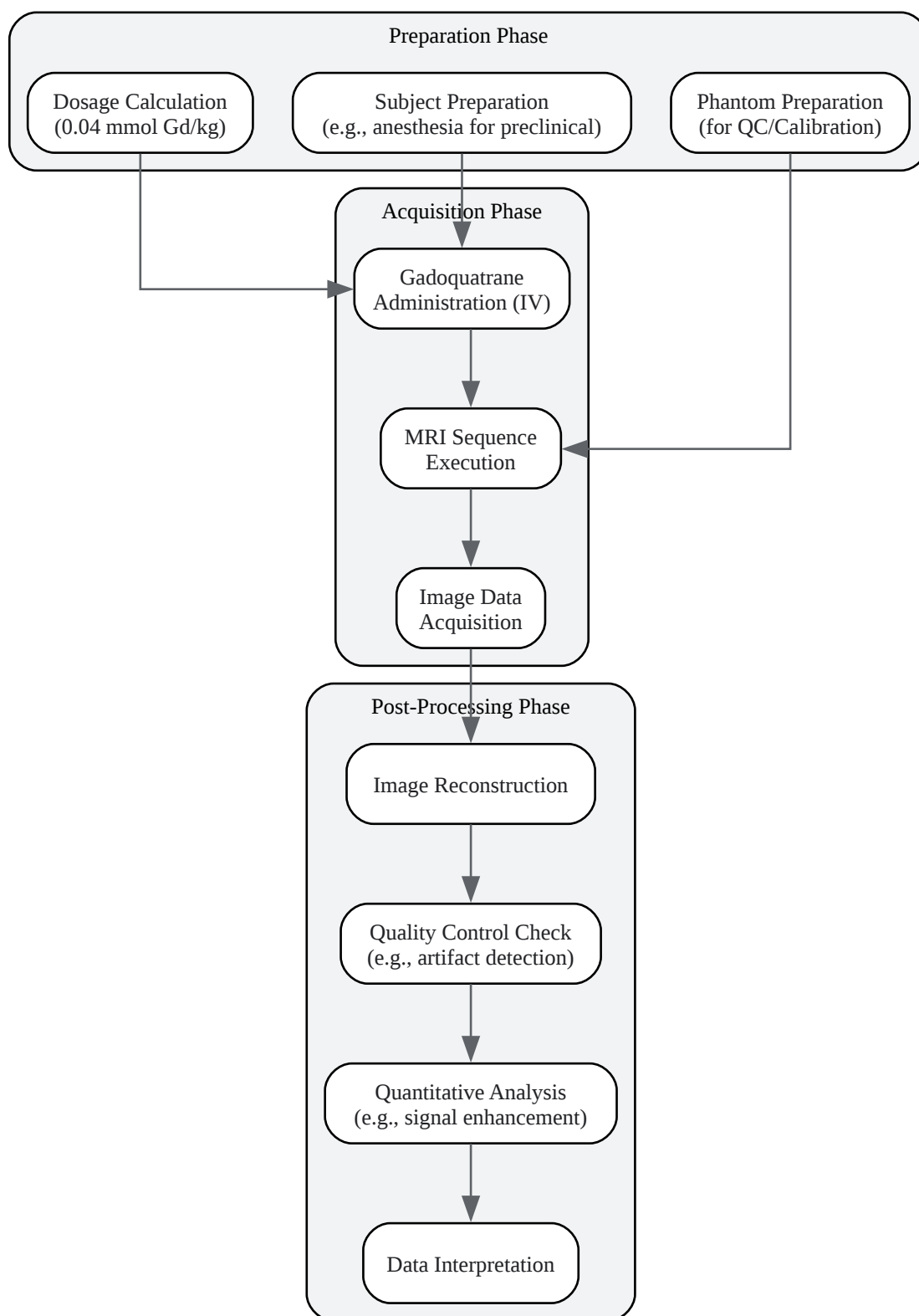
Table 1: Physicochemical Properties of **Gadoquatrane**

Property	Value	Reference
Molecular Structure	Tetrameric, Macrocyclic	
Relaxivity (r1) in human plasma at 1.41 T	11.8 mM ⁻¹ s ⁻¹ per Gd	
Recommended Dose	0.04 mmol Gd/kg body weight	
Stability	High kinetic inertness	
Protein Binding	Negligible	
Elimination	Primarily renal	

Table 2: Comparison of **Gadoquatrane** with Standard Macrocyclic GBCAs

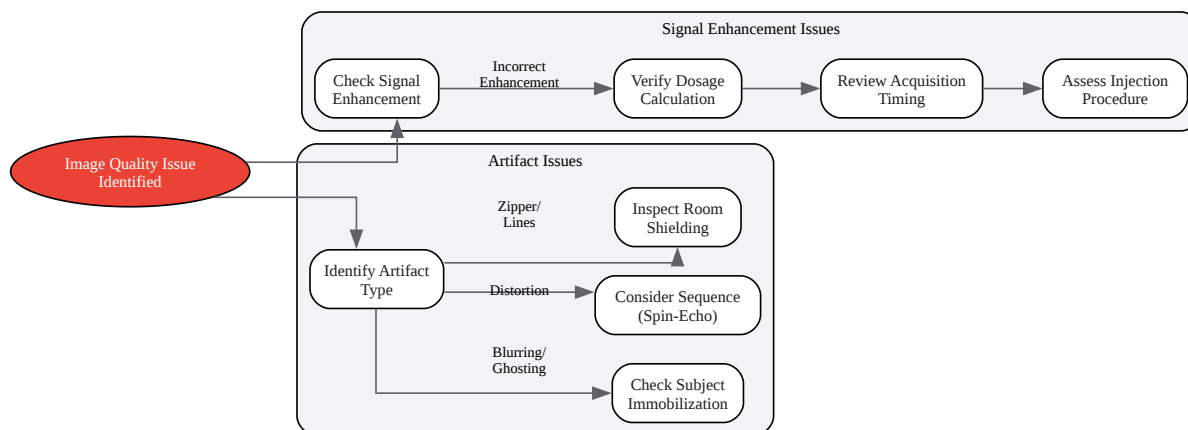
Feature	Gadoquatrane	Standard Macrocyclic GBCAs	Reference
Gadolinium Dose	0.04 mmol Gd/kg	0.1 mmol Gd/kg	
Relaxivity (r1)	High	Standard	
Molecular Structure	Tetrameric	Monomeric	
Image Quality	Non-inferior or improved	Standard	

Visualizations



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Caption: Experimental workflow for a typical **Gadoquatrane**-enhanced MRI study.



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Caption: Logical troubleshooting workflow for common issues in **Gadoquatrane** MRI.

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